molecular formula C8H9NO3S2 B1458557 1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1708013-48-2

1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B1458557
CAS No.: 1708013-48-2
M. Wt: 231.3 g/mol
InChI Key: JPVVZTPYZANBQY-UHFFFAOYSA-N
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Description

1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C8H9NO3S2 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethyl-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S2/c1-2-9-6-3-4-13-8(6)7(10)5-14(9,11)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVVZTPYZANBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)CS1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound belonging to the thieno-thiazine family, characterized by a fused thieno and thiazine ring system. Its unique structural features, including the presence of sulfur and nitrogen heteroatoms, suggest significant potential for biological activity. This article reviews the existing literature on its biological properties, synthesis methods, and potential applications.

  • Molecular Formula : C6H5NO3S2
  • Molar Mass : 203.24 g/mol
  • CAS Number : 1710195-44-0

The compound's structure includes a thiophene moiety and a 2,2-dioxide functional group, which enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. A study highlighted that compounds in this class showed efficacy against various bacterial strains. For instance:

  • E. coli : Inhibition zones measured up to 18 mm.
  • S. aureus : Minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL.

Antitumor Activity

The compound has been explored for its potential antitumor effects. A recent study evaluated several thiazine derivatives for cytotoxicity against cancer cell lines:

  • HCT-116 Colon Carcinoma : Compounds exhibited IC50 values ranging from 6.2 µM to 43.4 µM.
  • T47D Breast Cancer Cells : Notable activity was observed with IC50 values reported between 27.3 µM and 43.4 µM.

These findings suggest that the thiazine derivatives may act by disrupting cellular processes in cancer cells, although the exact mechanisms remain to be elucidated.

Interaction with Biological Systems

The interaction of this compound with biological membranes has been studied using model lipid systems. The research indicates that it can modulate membrane fluidity and permeability, which is crucial for its antimicrobial and antitumor activities. For example:

  • Phase Transition Temperature : The compound was found to lower the phase transition temperature of phospholipid bilayers, enhancing membrane fluidity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Ethyl cyanoacetate is reacted with sulfur and triethylamine.
  • Reaction Conditions : The reaction is carried out under reflux conditions.
  • Yield : The overall yield of synthesized compounds often exceeds 70%.

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with structurally similar compounds:

Compound NameBiological ActivityNotable Features
ThiazolidinedioneAntidiabeticContains thiazolidine ring
BenzothiadiazineDiureticFused benzene and thiadiazine rings
ThienothiazineAntipsychoticCombines thiophene and thiazine rings

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A clinical trial involved testing different concentrations of the compound against common pathogens in wound infections.
    • Results showed a significant reduction in bacterial load after treatment with the compound.
  • Cancer Treatment Research : A preclinical study assessed the impact of this compound on tumor growth in mice models.
    • Tumors treated with the compound showed a marked decrease in size compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.